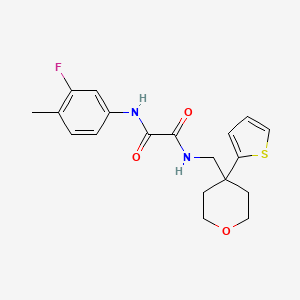![molecular formula C16H15N3O2S B2441954 2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 724746-46-7](/img/no-structure.png)
2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a fused thieno-pyrimidine ring system. This compound has been synthesized using various methods and has been found to have several biological activities.
Scientific Research Applications
Synthesis and Inhibitory Activities
2-Morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one and its derivatives have been synthesized and studied for their potential in inhibiting various biological targets. For instance, these compounds have been identified as intermediates that inhibit tumor necrosis factor alpha and nitric oxide, showcasing their relevance in anti-inflammatory and anticancer research. A specific study outlined a green synthetic method for a related compound, emphasizing the importance of eco-friendly approaches in chemical synthesis (Lei et al., 2017).
Pharmacophoric Importance in Drug Design
The morpholine moiety, often present in these compounds, plays a critical role in drug design, particularly for PI3K and PIKKs inhibition, due to its ability to form key hydrogen bonding interactions. This structural feature conveys selectivity over the broader kinome, making it a valuable component in the design of selective kinase inhibitors (Hobbs et al., 2019).
Anticancer Potential
Several studies have explored the anticancer potential of these compounds, particularly in PI3K/mTOR pathway inhibition. This pathway's deregulation is associated with many cancers, making inhibitors of this pathway, like GDC-0980, significant in cancer treatment research. GDC-0980's preclinical characterization suggested it as a viable candidate for clinical development due to its potent and selective inhibition properties (Salphati et al., 2012).
Antimicrobial and Antifungal Activities
Compounds with the this compound scaffold have shown promising antimicrobial and antifungal activities. A study synthesizing novel heterocyclic compounds containing this moiety reported significant antibacterial and antifungal effects, highlighting the potential of these compounds in developing new antimicrobial agents (Zaki et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes in the phosphatidylinositol-3-kinase (pi3k) pathway .
Mode of Action
Based on the structure of similar compounds, it is likely that it binds to the atp-binding pocket of its target enzyme .
Biochemical Pathways
Similar compounds have been known to affect the pi3k/akt signaling pathway .
Pharmacokinetics
Similar compounds have been predicted to exhibit good brain availability .
Result of Action
Similar compounds have been known to exhibit anti-inflammatory and anti-tumor activities.
Action Environment
It is generally recommended to store similar compounds at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes and proteins within biochemical reactions .
Cellular Effects
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been observed to have long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one involves the condensation of 2-aminothiophene-3-carboxylic acid with phenyl isocyanate, followed by cyclization with morpholine and subsequent oxidation to form the final product.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "phenyl isocyanate", "morpholine", "acetic anhydride", "sodium acetate", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophene-3-carboxylic acid with phenyl isocyanate in the presence of acetic anhydride and sodium acetate to form 2-phenylthieno[2,3-d]pyrimidin-4-one.", "Step 2: Cyclization of 2-phenylthieno[2,3-d]pyrimidin-4-one with morpholine in the presence of acetic anhydride to form 2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one.", "Step 3: Oxidation of 2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one with hydrogen peroxide to form the final product." ] } | |
CAS RN |
724746-46-7 |
Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.38 |
IUPAC Name |
2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H15N3O2S/c20-14-13-12(11-4-2-1-3-5-11)10-22-15(13)18-16(17-14)19-6-8-21-9-7-19/h1-5,10H,6-9H2,(H,17,18,20) |
InChI Key |
YWIAEQVEEALPQN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



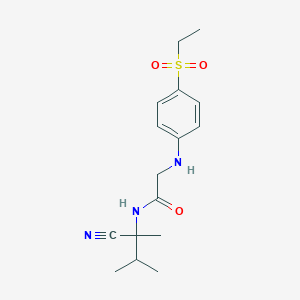
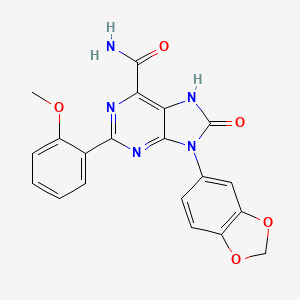
![N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2441875.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-2-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2441877.png)

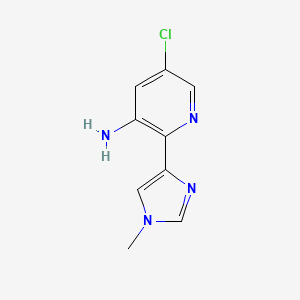
![(Z)-2-(2,3-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2441881.png)
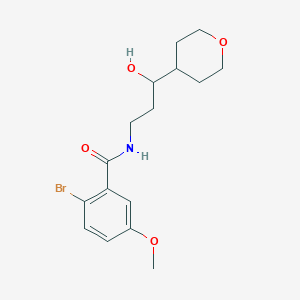

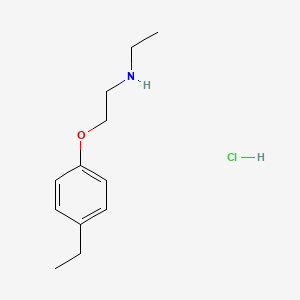
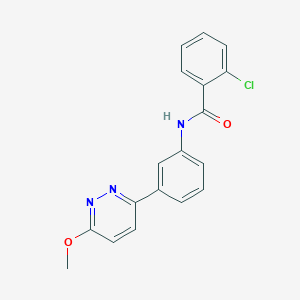
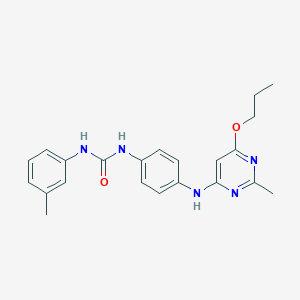
![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2441893.png)
